![molecular formula C12H11ClF3N3 B12942903 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is a heterocyclic compound that features a unique structure combining a pyrrole and pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a trifluoromethyl-substituted ketone, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like Amberlyst-70 can also be employed to enhance the reaction efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole: Similar in structure but lacks the pyrrole ring.
2-Phenyl-3-(trifluoromethyl)-4H-pyrrolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyrazole ring.
Uniqueness
2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride is unique due to its combined pyrrole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H11ClF3N3 |
|---|---|
Peso molecular |
289.68 g/mol |
Nombre IUPAC |
2-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
InChI |
InChI=1S/C12H10F3N3.ClH/c13-12(14,15)11-9-6-16-7-10(9)17-18(11)8-4-2-1-3-5-8;/h1-5,16H,6-7H2;1H |
Clave InChI |
OHSDLMBIGQENSK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(N(N=C2CN1)C3=CC=CC=C3)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


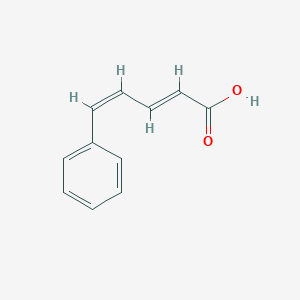
![2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane](/img/structure/B12942833.png)
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
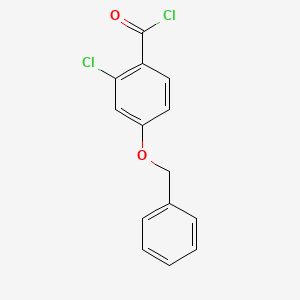
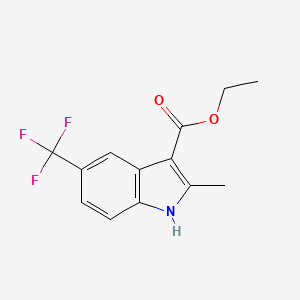

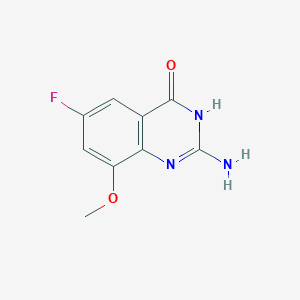
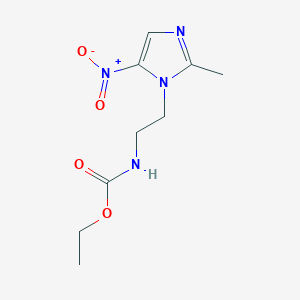
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B12942851.png)
![2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)
![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)
